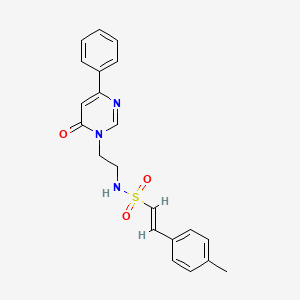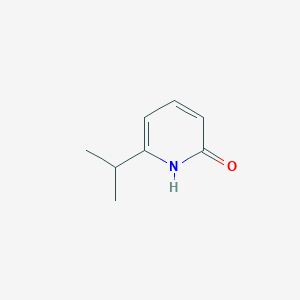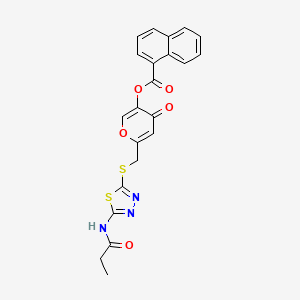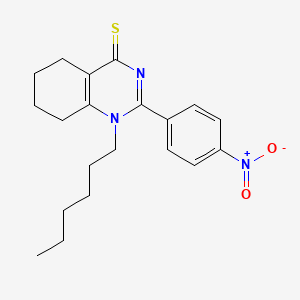
1-hexyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Hexyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione, also known as HNTQ, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HNTQ belongs to the family of tetrahydroquinazoline derivatives and has been synthesized using various methods.
Scientific Research Applications
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines (THIQs), which share structural similarities with 1-hexyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione, have been extensively studied for their therapeutic potential. Originally recognized for their neurotoxic effects, certain THIQ derivatives, including the fused THIQs, are now explored for their anticancer properties. The FDA approval of trabectedin for soft tissue sarcomas highlights the significance of these compounds in drug discovery. THIQ derivatives have been synthesized for various therapeutic activities, demonstrating notable success in cancer and CNS disorders. They also show promise as candidates for treating infectious diseases like malaria, tuberculosis, HIV, HSV infections, and leishmaniasis, potentially leading to novel drugs with unique mechanisms of action (Singh & Shah, 2017).
Analytical Methods for Antioxidant Activity
The study of antioxidants, including THIQ derivatives, is crucial across various fields, including medicine. Techniques such as ORAC, HORAC, TRAP, and TOSC tests are employed to determine antioxidant activity. These assays, based on chemical reactions and spectrophotometry, have been successfully applied in analyzing the antioxidant capacity of complex samples. This research underlines the importance of understanding the antioxidant properties of compounds like this compound in developing pharmacological agents (Munteanu & Apetrei, 2021).
Insights of 8-Hydroxyquinolines
8-Hydroxyquinolines, possessing a chromophore structure, have been the focus of medicinal chemistry due to their significant biological activities. Synthetic modifications aim to develop potent drug molecules for various diseases, including cancer, HIV, and neurodegenerative disorders. The metal chelation properties enhance their therapeutic potential. This indicates a broader scope for the application of compounds like this compound in treating life-threatening diseases (Gupta, Luxami, & Paul, 2021).
Degradation of Acetaminophen by Advanced Oxidation Processes
The treatment of acetaminophen in aqueous mediums using advanced oxidation processes (AOPs) leads to the formation of various by-products. Understanding the kinetics, mechanisms, and by-products of such degradation processes is essential for developing efficient treatment methods. This research can inform the development of new pharmacological agents by highlighting the environmental impact and degradation pathways of pharmaceutical compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Applications of Redox Mediators in Organic Pollutant Treatment
The enzymatic treatment of organic pollutants, facilitated by redox mediators, has gained interest for its efficiency in degrading recalcitrant compounds. This approach enhances substrate range and degradation efficiency, offering insights into using redox reactions for environmental remediation and potentially informing the development of new therapeutic agents targeting specific biochemical pathways (Husain & Husain, 2007).
properties
IUPAC Name |
1-hexyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-2-3-4-7-14-22-18-9-6-5-8-17(18)20(26)21-19(22)15-10-12-16(13-11-15)23(24)25/h10-13H,2-9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSZFNRDUAOOBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(CCCC2)C(=S)N=C1C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

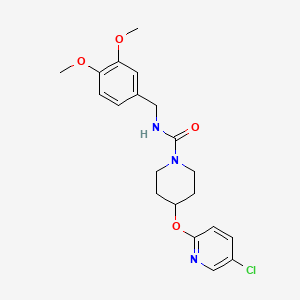
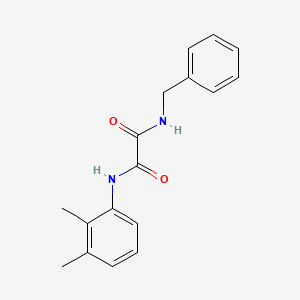
![2-(2-Methoxyphenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2535643.png)
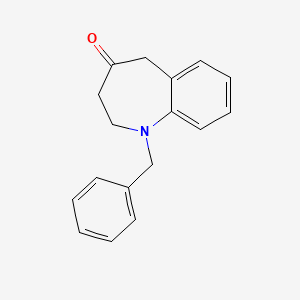
![N-(3-chloro-4-methylphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2535646.png)
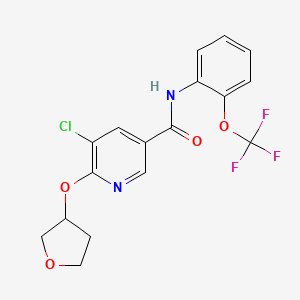
![1-(2,4-dichlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2535648.png)
methanone](/img/structure/B2535649.png)
